

# Toxicological Profile of Chlorpromazine in Mammalian Systems: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Chlorazine*

Cat. No.: *B1195485*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Chlorpromazine (CPZ), a first-generation antipsychotic of the phenothiazine class, has been a cornerstone in the management of psychotic disorders for decades. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors. However, its complex pharmacological profile, involving interactions with a wide array of other neurotransmitter systems, contributes to a broad spectrum of toxicological effects in mammalian systems. This technical guide provides a comprehensive overview of the toxicological profile of chlorpromazine, consolidating data on its pharmacokinetics, pharmacodynamics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. Detailed summaries of experimental protocols, quantitative toxicity data, and visualizations of key signaling pathways are presented to serve as a critical resource for researchers, scientists, and professionals in drug development. While it is important to note that some early toxicological studies may not conform to current testing guidelines, they provide valuable insights into the safety profile of this widely used therapeutic agent.

## Pharmacokinetics and Metabolism

Chlorpromazine is readily absorbed from the gastrointestinal tract, though it undergoes significant first-pass metabolism, leading to variable bioavailability.<sup>[1]</sup> It is highly lipophilic,

widely distributed throughout the body, and extensively bound to plasma proteins.<sup>[1]</sup> The metabolism of chlorpromazine is complex, with over 10 major metabolites identified, primarily formed through hydroxylation, N-oxidation, sulfoxidation, demethylation, and conjugation, largely mediated by CYP2D6 and CYP1A2 enzymes. Due to its high lipophilicity, chlorpromazine and its metabolites can be detected in urine for an extended period, up to 18 months, following cessation of treatment.<sup>[2]</sup> The biological half-life in dogs is approximately 6 hours, while in goats, the plasma elimination half-life is around 1.51 hours.<sup>[2]</sup>

## Pharmacodynamics and Mechanism of Action

The principal mechanism of action of chlorpromazine is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to underlie its antipsychotic effects.<sup>[3]</sup> <sup>[4]</sup><sup>[5]</sup> However, its pharmacological activity is broad, extending to other receptor systems which contributes to both its therapeutic effects and its adverse reaction profile.<sup>[3]</sup><sup>[6]</sup>

- **Dopaminergic System:** Potent antagonism of D2 receptors is central to its efficacy in treating positive psychotic symptoms like hallucinations and delusions.<sup>[3]</sup><sup>[4]</sup> Blockade of D2 receptors in the nigrostriatal pathway is associated with extrapyramidal side effects.<sup>[3]</sup><sup>[5]</sup>
- **Serotonergic System:** Chlorpromazine also acts as an antagonist at serotonin 5-HT2 receptors, which may contribute to its effects on the negative symptoms of schizophrenia.<sup>[3]</sup> <sup>[6]</sup><sup>[7]</sup>
- **Adrenergic System:** It is a potent antagonist of alpha-adrenergic receptors, leading to vasodilation and potential orthostatic hypotension.<sup>[3]</sup><sup>[4]</sup><sup>[6]</sup>
- **Histaminergic System:** Strong blockade of H1 histamine receptors contributes to its sedative effects.<sup>[3]</sup><sup>[6]</sup>
- **Muscarinic System:** Antagonism of muscarinic acetylcholine receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.<sup>[3]</sup><sup>[6]</sup><sup>[8]</sup>
- **Calcium Signaling:** Chlorpromazine has been shown to interfere with calcium signaling by inhibiting store-operated calcium entry (SOCE) subsequent to phospholipase C (PLC) activation.<sup>[9]</sup><sup>[10]</sup><sup>[11]</sup> This effect is independent of its receptor-blocking activities and may contribute to its cytotoxic effects at higher concentrations.<sup>[9]</sup>

## Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of chlorpromazine in various mammalian species.

**Table 1: Acute Toxicity of Chlorpromazine**

| Species | Route of Administration | LD50 (mg/kg) |
|---------|-------------------------|--------------|
| Mouse   | Oral                    | 135[2]       |
| Mouse   | Intravenous             | 20[2]        |
| Rat     | Oral                    | 142-225[12]  |
| Rat     | Intravenous             | 23[2]        |
| Rabbit  | Intravenous             | 16[2]        |
| Dog     | Intravenous             | 30[2]        |

**Table 2: Repeated-Dose Toxicity of Chlorpromazine in Rats**

| Study Duration | Route of Administration | Dose Levels (mg/kg/day) | Key Findings                                                                                                                                    | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |
|----------------|-------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|-------------------|
| 2 Weeks        | Oral                    | 0, 3, 10, 30            | Increased large atretic follicles, mucification of vaginal epithelium, irregular estrous cycles.                                                | < 3               | 3                 |
| 4 Weeks        | Oral                    | 0, 3, 10, 30            | Decreased ovarian and uterine weights, atrophic findings in uterus and vagina, alveolar hyperplasia in mammary gland, irregular estrous cycles. | 3                 | 10                |
| 75 Days        | Intraperitoneal         | 4                       | Increased norepinephrine and serotonin in the hippocampus; increased dopamine in cortex,                                                        | Not Established   | 4                 |

striatum-  
accumbens,  
hippocampus  
,

hypothalamu  
s,  
cerebellum,  
and  
brainstem.

---

## Detailed Toxicological Profile

### Acute Toxicity

Acute toxicity studies have established the median lethal dose (LD50) of chlorpromazine across several species, as detailed in Table 1.[\[2\]](#)[\[12\]](#)

### Chronic and Repeated-Dose Toxicity

Repeated administration of chlorpromazine in rats has been shown to induce a range of effects, primarily related to its endocrine and central nervous system activity. Two- and four-week oral dosing studies in female rats revealed ovarian toxicity, including an increase in atretic follicles and decreased ovarian weights at higher doses.[\[13\]](#) Effects on the uterus, vagina, and mammary glands, as well as irregular estrous cycles, were also observed.[\[13\]](#) A 75-day intraperitoneal study in male rats demonstrated significant alterations in brain monoamine levels, with a widespread increase in dopamine concentrations.[\[14\]](#)

### Carcinogenicity

The carcinogenic potential of chlorpromazine hydrochloride was evaluated in a 26-week study using the p53 heterozygous mouse model.[\[15\]](#)[\[16\]](#) In this study, doses of 2.5, 5, and 10 mg/kg were administered.[\[15\]](#)[\[16\]](#) The results showed no dose-related increase in tumor incidence or the types of tumors compared to the control group.[\[15\]](#)[\[16\]](#) The only notable findings were minimal uterine and ovarian atrophy in wild-type mice at the 10 mg/kg dose.[\[15\]](#)[\[16\]](#) Based on this study, chlorpromazine hydrochloride was not considered carcinogenic in the p53 heterozygous mouse model at the doses tested.[\[15\]](#)[\[16\]](#)

## Genotoxicity

The genotoxicity of chlorpromazine has been reviewed, and the overall evidence suggests it is not genotoxic under standard laboratory conditions.<sup>[1][17]</sup> However, some in vitro assays have produced positive results.<sup>[18]</sup> A significant finding is that chlorpromazine and its chlorinated derivatives can become genotoxic upon exposure to UV radiation, producing reactive free radicals that can damage DNA.<sup>[17]</sup> This has been observed as the induction of gene mutations and chromosomal aberrations in photomutagenesis experiments.<sup>[17]</sup> Therefore, it is recommended to avoid extensive UV exposure during therapy with chlorpromazine.<sup>[17]</sup>

## Reproductive and Developmental Toxicity

Reproductive studies in rodents have indicated a potential for adverse effects.<sup>[19]</sup> In female rats, oral administration of chlorpromazine at doses of 10 mg/kg/day and higher for two weeks prior to mating and until day 6 of gestation led to irregular estrous cycles, and a 30 mg/kg/day dose resulted in prolonged copulatory intervals and a reduced fertility index.<sup>[13]</sup> A study involving oral administration of 12.5, 25, 50, and 100 mg/kg/day for 9 weeks before mating in both male and female rats showed a prolonged estrous cycle in females and a trend towards decreased insemination and pregnancy rates.<sup>[20]</sup>

Developmental toxicity studies in rodents have demonstrated the potential for embryotoxicity, increased neonatal mortality, and transfer of the drug during nursing.<sup>[19]</sup> Offspring of treated rodents have shown decreased performance.<sup>[19]</sup> In pregnant mice, intraperitoneal injection of 1.8 and 9.2 mg/kg/day from day 6 to 16 of gestation resulted in lower mean body weight of fetuses and an increased percentage of malformed fetuses.<sup>[2]</sup> Neonates exposed to antipsychotic drugs during the third trimester are at risk for extrapyramidal and/or withdrawal symptoms after birth.<sup>[19]</sup>

## Neurotoxicity

The primary therapeutic effects and many of the adverse effects of chlorpromazine are neurological. Chronic administration in rats has been shown to induce catalepsy, which is considered an animal model for neuroleptic-induced extrapyramidal side effects.<sup>[21]</sup> Daily treatment in rats has also been associated with the development of tolerance to catalepsy and locomotor sensitization.<sup>[21]</sup>

## Immunotoxicity

There is limited direct evidence on the immunotoxicity of chlorpromazine from standard guideline studies.

## Signaling Pathways and Experimental Workflows

### Key Signaling Pathways Affected by Chlorpromazine

The multifaceted pharmacological action of chlorpromazine involves the modulation of several key signaling pathways.



[Click to download full resolution via product page](#)

Caption: Chlorpromazine's antagonism of multiple neurotransmitter receptors.

Chlorpromazine also impacts intracellular calcium signaling, a pathway crucial for numerous cellular functions.

[Click to download full resolution via product page](#)

Caption: Chlorpromazine's inhibitory effect on calcium signaling pathways.

## Representative Experimental Workflow: Carcinogenicity Study

The following diagram illustrates a typical workflow for a carcinogenicity study, based on the described p53 heterozygous mouse model experiment.



[Click to download full resolution via product page](#)

Caption: Workflow for a 26-week carcinogenicity study of chlorpromazine.

## Experimental Protocols

### Four-Week Dose Range-Finding Study in p53 Wild-Type Mice

- Objective: To determine the maximum tolerated dose for the main carcinogenicity study.
- Animals: p53 wild-type mice.
- Administration: Oral.
- Dose Levels: 20, 40, 60, and 80 mg/kg.
- Observations: Mortality, clinical signs of toxicity (e.g., sedation, hypotension).
- Endpoint: A high dose for the main study was selected based on a 40% mortality rate observed at 20 mg/kg.[15][16]

### 26-Week Carcinogenicity Study in p53 Heterozygous Mice

- Objective: To assess the carcinogenic potential of chlorpromazine.
- Animals: p53 heterozygous and wild-type mice.
- Administration: Oral.
- Dose Levels: 2.5, 5, and 10 mg/kg. A positive control group administered a known genotoxic carcinogen (p-cresidine) was also included.
- Duration: 26 weeks.
- Observations: Clinical signs, body weight, and survival.
- Endpoints: At termination, a full necropsy was performed, and a comprehensive histopathological examination of tissues was conducted to assess for any dose-related increase in tumor incidence.[15][16]

## Female Rat Fertility and Early Embryonic Development Study

- Objective: To evaluate the effects of chlorpromazine on female fertility and early embryonic development.
- Animals: Crl:CD(SD) female rats.
- Administration: Oral gavage.
- Dose Levels: 0, 3, 10, and 30 mg/kg/day.
- Dosing Period: For 2 weeks prior to mating, during mating, and until gestation day 6.
- Parameters Evaluated: Estrous cycles, copulatory intervals, fertility index, and number of corpora lutea, implantations, and viable embryos.[\[13\]](#)

## In Vitro Calcium Signaling Assay in PC12 Cells

- Objective: To investigate the effect of chlorpromazine on store-operated calcium entry.
- Cell Line: PC12 cells.
- Methodology:
  - Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2).
  - Induce calcium release from intracellular stores using an agonist like bradykinin or an inhibitor of the sarcoplasmic/endoplasmic reticulum  $\text{Ca}^{2+}$ -ATPase (SERCA), such as thapsigargin.
  - Measure the intracellular calcium concentration using fluorescence microscopy or spectrophotometry.
  - Apply chlorpromazine at various concentrations to assess its effect on the sustained phase of calcium increase, which represents store-operated calcium entry.
  - An IC<sub>50</sub> value for the inhibition of the sustained calcium level can be calculated.[\[10\]](#)[\[11\]](#)

# Analytical Method for Chlorpromazine in Biological Fluids

- Objective: To quantify the concentration of chlorpromazine in biological samples.
- Technique: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method. Gas chromatography/mass spectrometry (GC/MS) can also be used for the determination of chlorpromazine and its metabolites.[22][23][24][25]
- Sample Preparation: May involve solid-phase extraction or liquid-liquid extraction to isolate the drug from the biological matrix (e.g., plasma, urine).[23][25]
- Chromatographic Conditions: A reversed-phase HPLC column is typically used with a suitable mobile phase to achieve separation.
- Detection: UV detection at a specific wavelength (e.g., 254 nm) allows for quantification based on a standard curve.[24]

## Conclusion

The toxicological profile of chlorpromazine in mammalian systems is complex and multifaceted, reflecting its broad pharmacological activity. While its primary mechanism of dopamine D2 receptor antagonism is well-established, its interactions with numerous other receptors and signaling pathways, such as calcium homeostasis, are critical to understanding its full spectrum of effects, including adverse reactions. The quantitative data from acute and repeated-dose toxicity studies, along with findings from carcinogenicity, genotoxicity, and reproductive toxicity assays, provide a foundation for risk assessment. The experimental protocols and pathway diagrams presented in this guide offer a framework for future research and a valuable resource for professionals in the fields of toxicology and drug development. A thorough understanding of chlorpromazine's toxicological profile is essential for its safe and effective use in therapeutic applications and for the development of newer antipsychotic agents with improved safety profiles.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Review of the genotoxic properties of chlorpromazine and related phenothiazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. 740. Chlorpromazine (WHO Food Additives Series 29) [inchem.org]
- 3. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]
- 6. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 7. Dopamine, serotonin and alpha-adrenergic receptor blocking activities in serum and their relationships to prolactin level in schizophrenic patients receiving long-term chlorpromazine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Impact of the Antipsychotic Medication Chlorpromazine on Cytotoxicity through Ca<sup>2+</sup> Signaling Pathway in Glial Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorpromazine inhibits store-operated calcium entry and subsequent noradrenaline secretion in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorpromazine inhibits store-operated calcium entry and subsequent noradrenaline secretion in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Collaborative work on evaluation of ovarian toxicity. 16) Effects of 2 or 4 weeks repeated dose studies and fertility study of Chlorpromazine hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of chronic chlorpromazine administration on monoamine levels in various regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Review of the genotoxic properties of chlorpromazine and related phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fsc.go.jp [fsc.go.jp]

- 19. DailyMed - CHLORPROMAZINE HYDROCHLORIDE tablet, coated [dailymed.nlm.nih.gov]
- 20. Inhibitory effect of chlorpromazine on rat reproduction: a test of administration for nine weeks before breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Extraction and determination of trace amounts of chlorpromazine in biological fluids using hollow fiber liquid phase microextraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jcbms.org [jcbms.org]
- 25. Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Chlorpromazine in Mammalian Systems: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195485#toxicological-profile-of-chlorazine-in-mammalian-systems>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)